2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde CAS 1017778-70-9 properties
2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde CAS 1017778-70-9 properties
An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde (CAS 1017778-70-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde is a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of a methoxy, a trifluoromethyl, and an aldehyde group on the isonicotinic acid scaffold presents a versatile platform for the synthesis of novel chemical entities. The trifluoromethyl group, a key structural motif in modern drug design, can enhance metabolic stability, binding affinity, and bioavailability of molecules.[1][2][3] This guide provides a comprehensive overview of the known and predicted properties, potential synthetic routes, and applications of this compound, drawing upon data from structurally related molecules to offer insights for researchers.
Chemical Structure and Properties
The structure of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃), at the 3-position with a trifluoromethyl group (-CF₃), and at the 4-position with an aldehyde group (-CHO).
Table 1: Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde and Related Compounds
| Property | 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde (CAS 1017778-70-9) | 2-Methoxy-3-pyridinecarboxaldehyde (CAS 71255-09-9) | 2-(Trifluoromethyl)isonicotinaldehyde (CAS 108338-20-1) |
| Molecular Formula | C₈H₆F₃NO₂ | C₇H₇NO₂[4] | C₇H₄F₃NO[5] |
| Molecular Weight | 205.14 g/mol | 137.14 g/mol [4] | 175.11 g/mol [5] |
| Appearance | Predicted: Colorless to light yellow liquid or solid | Colorless to light yellow liquid[6] | Not specified |
| Boiling Point | Not available | 200-201 °C | Not available |
| Density | Not available | 1.161 g/mL at 25 °C | Not available |
| Refractive Index | Not available | n20/D 1.5500 | Not available |
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons on the pyridine ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (δ 9-10 ppm). The methoxy group protons will be observed as a singlet in the upfield region (δ 3.5-4.5 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The aldehyde carbonyl carbon will be the most downfield signal (δ > 180 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is predicted to show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific protocol for the synthesis of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde is not detailed in the provided search results, a plausible synthetic route can be envisioned starting from a suitable pyridine precursor. A multi-step synthesis could involve the introduction of the trifluoromethyl and methoxy groups, followed by the formation of the aldehyde functionality.
Caption: A generalized synthetic workflow for 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde.
The synthesis of trifluoromethylated pyridines can be achieved through various methods, including chlorine/fluorine exchange reactions or by using trifluoromethyl-containing building blocks.[7][8] The aldehyde group can be introduced via the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.
Chemical Reactivity
The reactivity of 2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde is dictated by its functional groups:
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Aldehyde Group: This group is susceptible to nucleophilic attack, making it a valuable handle for forming C-C and C-N bonds. It can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination. The reactivity of the aldehyde can be influenced by the electronic effects of the methoxy and trifluoromethyl substituents.[9]
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Pyridine Ring: The pyridine nitrogen can act as a base or a nucleophile. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.
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Trifluoromethyl Group: This group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring and the aldehyde.[1][2][3][10] It also enhances the metabolic stability of the molecule.[1]
Applications in Research and Development
Trifluoromethylated pyridine derivatives are crucial building blocks in the development of pharmaceuticals and agrochemicals.[2][10]
-
Drug Discovery: The incorporation of a trifluoromethyl group can significantly improve the pharmacological profile of a drug candidate by enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][10] This compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents.
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Agrochemicals: Many modern herbicides and pesticides contain the trifluoromethylpyridine scaffold due to its enhanced efficacy and metabolic stability in target organisms.[7]
-
Materials Science: Functionalized pyridines are used in the development of polymers, dyes, and electronic materials. The unique electronic properties conferred by the trifluoromethyl and methoxy groups could be exploited in the design of novel materials with specific optical or electronic characteristics.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1017778-70-9 was not found, general precautions for handling similar trifluoromethylated and pyridine-based compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[11][13] Avoid contact with skin and eyes.[12][13]
-
Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere.[11][14]
-
Hazards: Similar compounds are known to cause skin, eye, and respiratory irritation.[11][13] May be harmful if swallowed or inhaled.[11][13]
Conclusion
2-Methoxy-3-(trifluoromethyl)isonicotinaldehyde is a promising, albeit not extensively documented, chemical entity with significant potential for applications in drug discovery, agrochemical synthesis, and materials science. This guide, by synthesizing information from related compounds, provides a foundational understanding for researchers and developers looking to explore the utility of this versatile building block. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
Sources
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